molecular formula C14H12O3 B1610257 4'-(Hydroxymethyl)-[1,1'-biphenyl]-4-carboxylic acid CAS No. 49743-87-5

4'-(Hydroxymethyl)-[1,1'-biphenyl]-4-carboxylic acid

Cat. No. B1610257
CAS RN: 49743-87-5
M. Wt: 228.24 g/mol
InChI Key: KFUFJTLYVMRPLV-UHFFFAOYSA-N
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Description

4'-(Hydroxymethyl)-[1,1'-biphenyl]-4-carboxylic acid, also known as HMBPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

I have conducted several searches to gather information on the scientific research applications of “4-(4-Hydroxymethylphenyl)benzoic acid”, also known as “4’-(Hydroxymethyl)-[1,1’-biphenyl]-4-carboxylic acid” or “4-[4-(hydroxymethyl)phenyl]benzoic Acid”. However, there is limited specific information available on this compound’s unique applications. Below are some potential applications based on related compounds and general chemical properties:

Biotechnological Processes

4-Hydroxybenzoic acid (4-HBA): has been used as an intermediate for several value-added bioproducts with potential applications in food, cosmetics, pharmacy, and fungicides .

Pharmaceutical Industry

Compounds like 4-HBA are used in the production of preservatives and bactericides due to their phenolic properties .

Cosmetic Industry

The alkyl esters of 4-HBA , known as parabens, have been widely used in cosmetic products as preservatives .

Food Industry

Similar compounds are utilized in the food industry for their preservative properties .

Chemical Synthesis

Related compounds have been used in various chemical synthesis processes, such as Suzuki-Miyaura coupling and Stille coupling reactions .

Analytical Chemistry

4-HBA: derivatives are used in chromatography for the analysis of aromatic acids and alcohols .

properties

IUPAC Name

4-[4-(hydroxymethyl)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c15-9-10-1-3-11(4-2-10)12-5-7-13(8-6-12)14(16)17/h1-8,15H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFUFJTLYVMRPLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70455088
Record name 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70455088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-(Hydroxymethyl)-[1,1'-biphenyl]-4-carboxylic acid

CAS RN

49743-87-5
Record name 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70455088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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